N-(2-ethoxypyridin-3-yl)-4-iodobenzamide
説明
特性
IUPAC Name |
N-(2-ethoxypyridin-3-yl)-4-iodobenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13IN2O2/c1-2-19-14-12(4-3-9-16-14)17-13(18)10-5-7-11(15)8-6-10/h3-9H,2H2,1H3,(H,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NWENRCZKEATEBV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=CC=N1)NC(=O)C2=CC=C(C=C2)I | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13IN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
類似化合物との比較
Melanin-Targeting Benzamides
- BZA: Radiolabeled with iodine-123, BZA demonstrated 81% sensitivity and 100% specificity in melanoma imaging. Its diethylaminoethyl group slows renal clearance, prolonging tumor retention .
- N-(2-diethylaminoethyl)-3-iodo-4-methoxybenzamide (IMBA): Achieved 23.2% ID/g melanoma uptake in mice, attributed to melanin binding rather than sigma receptor interaction .
Sigma Receptor (S1R)-Targeting Benzamides
- 4-IBP: Exhibits nanomolar affinity for S1R (Kᵢ = 0.278 µM), validated via X-ray crystallography (PDB: 5HK2) and [³H]-haloperidol displacement assays. Used in breast and prostate cancer imaging .
- N-(2-(1′-piperidinyl)ethyl)-3-iodo-4-methoxybenzamide : Tested in breast cancer patients, showing early promise for S1R scintigraphy .
Structural Determinants of Activity
- Substituent Effects: Methoxy (MeO), acetamido (Ac), and bromo (Br) groups enhance melanoma uptake by reducing metabolism and improving melanin affinity. For example, compound 6 (4-acetamido-N-(2-diethylaminoethyl)-5-iodo-2-methoxybenzamide) achieved 23.2% ID/g tumor uptake, outperforming unsubstituted analogs .
準備方法
Acyl Chloride Intermediate Route
The most straightforward method involves converting 4-iodobenzoic acid to its acyl chloride, followed by reaction with 2-ethoxypyridin-3-amine.
Procedure :
-
Synthesis of 4-Iodobenzoyl Chloride :
-
Amide Bond Formation :
Key Considerations :
Coupling Reagent-Mediated Synthesis
For substrates sensitive to acyl chloride formation, coupling reagents such as HATU (1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) are employed.
Procedure :
-
Activation of 4-Iodobenzoic Acid :
-
Amine Coupling :
Advantages :
-
Avoids harsh conditions associated with acyl chloride synthesis.
-
Compatible with acid-sensitive functional groups.
Post-Functionalization Iodination Strategies
Electrophilic Aromatic Iodination
Direct iodination of N-(2-ethoxypyridin-3-yl)benzamide requires careful positioning of the iodine atom. Electrophilic iodination using N-iodosuccinimide (NIS) or iodine monochloride (ICl) is challenging due to the deactivating nature of the amide group.
Procedure :
-
Directed Iodination :
Limitations :
-
Low regioselectivity and poor yields make this method less practical compared to direct coupling.
Transition Metal-Catalyzed Iodination
Palladium-catalyzed methods, such as those employing Pd(OAc)₂ with iodonium salts, offer improved selectivity.
Procedure :
-
Catalytic System :
Mechanistic Insight :
-
The palladium catalyst facilitates oxidative addition of the iodonium salt, followed by regioselective C–H activation at the para position.
Comparative Analysis of Methods
| Method | Conditions | Yield | Advantages | Disadvantages |
|---|---|---|---|---|
| Acyl Chloride Route | SOCl₂, DCM, 0–25°C | 75–85% | High yield, straightforward | Moisture-sensitive reagents |
| HATU-Mediated Coupling | DMF, DIPEA, 25°C | 70–80% | Mild conditions | Cost of coupling reagents |
| Electrophilic Iodination | NIS, BF₃·Et₂O, −10°C | <50% | Direct functionalization | Low yield, poor regioselectivity |
| Pd-Catalyzed Iodination | Pd(OAc)₂, PhI(OAc)₂, 80°C | 60–65% | Improved selectivity | Requires specialized catalysts |
Scalability and Industrial Considerations
For large-scale synthesis, the acyl chloride route is preferred due to its high yield and cost-effectiveness. Recent advancements in continuous flow chemistry enable safer handling of SOCl₂ and improved reaction control . Alternatively, coupling reagent-based methods are viable for smaller-scale applications requiring high purity.
Q & A
Advanced Research Question
- Secondary Ion Mass Spectrometry (SIMS): Maps intracellular distribution by detecting I atoms. For N-(2-diethylaminoethyl)-4-iodobenzamide (BZA) , SIMS revealed melanosome-specific accumulation in B16 melanoma cells, with a half-life of 14 hours .
- Radiolabeling (C/I): Quantifies pharmacokinetics. C-BZA showed a 14C/13C ratio of 0.15–0.3 in ocular tissues, indicating metabolic stability .
- Comparative Stability Assays: HPLC analysis of degradation products under physiological pH (7.4) and temperature (37°C) confirms resistance to hydrolysis .
What are the challenges in designing benzamide derivatives for CNS applications, particularly regarding blood-brain barrier (BBB) penetration?
Advanced Research Question
Despite high target affinity, iodinated benzamides often exhibit poor BBB penetration due to:
- High Molecular Weight (>500 Da): Limits passive diffusion.
- P-glycoprotein Efflux: Substrates like N-(2-(4-(dimethylamino)phenyl)-1,3-benzoxazol-5-yl)-4-iodobenzamide show efflux ratios >3 in MDCK-MDR1 assays.
- Polar Surface Area (PSA): Ethoxy and amide groups increase PSA (>80 Å), reducing permeability. Strategies include prodrug design (esterification) or nanoparticle encapsulation .
How can molecular docking simulations guide the optimization of benzamide derivatives for enhanced target binding and reduced off-target effects?
Advanced Research Question
Docking studies (e.g., using Glide or GOLD) predict binding modes and affinity. For compound 33 , docking into tubulin’s β-subunit (PDB: 1SA0) identified key residues (Val238, Leu248) for halogen bonding. Free energy perturbation (FEP) calculations optimize substituents, reducing off-target binding to serum albumin (ΔG < -8 kcal/mol). Pharmacophore models prioritize electron-withdrawing groups (e.g., -I, -CF) for improved selectivity .
Notes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
